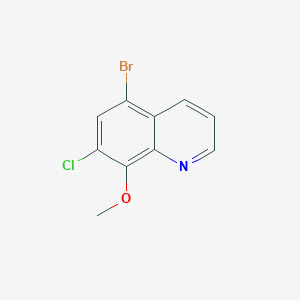![molecular formula C26H18BrNS B12830353 N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is a complex organic compound that features a brominated biphenyl group and a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine typically involves multiple steps, starting with the preparation of the brominated biphenyl and benzo[b]thiophene intermediates. One common method involves the palladium-catalyzed cross-coupling reaction between 4-bromo-1,1’-biphenyl and a suitable benzo[b]thiophene derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the biphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzo[b]thiophene moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium or nickel catalysts, along with ligands and bases, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the benzo[b]thiophene moiety .
Aplicaciones Científicas De Investigación
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Electronics: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: A simpler brominated biphenyl compound used in similar applications.
Benzo[b]thiophene: A core structure in many organic electronic materials.
N-Phenylbenzo[b]thiophen-3-amine: A related compound without the brominated biphenyl group.
Uniqueness
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is unique due to its combination of a brominated biphenyl group and a benzo[b]thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C26H18BrNS |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C26H18BrNS/c27-21-14-10-19(11-15-21)20-12-16-23(17-13-20)28(22-6-2-1-3-7-22)25-18-29-26-9-5-4-8-24(25)26/h1-18H |
Clave InChI |
BNPXUZMFYVIIRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CSC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)

![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)


![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)


![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)

